3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring, a carboxamide group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 3-hydroxy-2-naphthoic acid with 2-methoxy-5-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide.
Reduction: Formation of 3-hydroxy-N-(2-methoxy-5-aminophenyl)naphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the hydroxyl and carboxamide groups can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Uniqueness
3-Hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry .
Properties
CAS No. |
33771-90-3 |
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Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O5/c1-25-17-7-6-13(20(23)24)10-15(17)19-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,19,22) |
InChI Key |
HTKBCVYUPKHZJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
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